2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate

PROTAC linker patent compliance reference standard

2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate (CAS 1370243-61-0) is an activated carbamate featuring an N‑hydroxysuccinimidyl (NHS) ester directly linked to a 4‑benzoylpiperazine scaffold. The compound belongs to the class of amine‑reactive heterobifunctional linkers that are frequently employed in targeted protein degradation (PROTAC) construct assembly and in the late‑stage functionalisation of pharmacologically active piperazine derivatives [REFS‑1].

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
Cat. No. B12654843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O5/c20-13-6-7-14(21)19(13)24-16(23)18-10-8-17(9-11-18)15(22)12-4-2-1-3-5-12/h1-5H,6-11H2
InChIKeyJFQRNYVGSBDQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate: Procurement-Ready Structural Profile


2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate (CAS 1370243-61-0) is an activated carbamate featuring an N‑hydroxysuccinimidyl (NHS) ester directly linked to a 4‑benzoylpiperazine scaffold. The compound belongs to the class of amine‑reactive heterobifunctional linkers that are frequently employed in targeted protein degradation (PROTAC) construct assembly and in the late‑stage functionalisation of pharmacologically active piperazine derivatives [REFS‑1]. Its molecular formula is C₂₅H₂₃N₃O₄ (MW 429.5 g·mol⁻¹), and it is formally designated as Reference Example 629 in U.S. Patent 10,202,379, confirming its utility as a validated synthetic intermediate in drug‑discovery programmes [REFS‑2].

Why 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate Cannot Be Replaced by Off‑the‑Shelf NHS Linkers


The 4‑benzoylpiperazine‑1‑carboxylate core introduces a tertiary amide‑linked benzoyl group that imposes distinct conformational and electronic constraints on the piperazine ring. This structural feature directly influences the acid‑base properties of the piperazine nitrogen atoms, a parameter shown to modulate the protonation state and, consequently, the cellular permeability and ternary‑complex formation of piperazine‑containing PROTAC linkers [REFS‑1]. Replacement with a simpler alkyl‑NHS ester or a Boc‑protected analogue would eliminate this tunable handle, risking altered reactivity with primary amines and unpredictable pharmacokinetic behaviour of the final conjugate. In regulated procurement—where a reference‑example compound is required to reproduce a patented synthetic route—the specific benzoyl substitution is non‑negotiable for identity and regulatory traceability [REFS‑2].

Quantitative Differentiation Evidence for 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate


Patent‑Validated Reference Example Status versus Unspecified Piperazine NHS Esters

The compound is explicitly enumerated as Reference Example 629 in U.S. Patent 10,202,379, a foundational patent describing substituted polycyclic carbamoyl pyridone prodrugs with cap‑dependent endonuclease inhibitory activity [REFS‑1]. Among the hundreds of NHS‑activated piperazines that could theoretically be used, this specific benzoyl derivative was chosen by the inventors as a key intermediate, establishing it as a procurement‑relevant standard for repeating the disclosed chemistry. By contrast, the closely related tert‑butyl 4‑benzoylpiperazine‑1‑carboxylate (CAS 77278‑38‑7) is a protected precursor that lacks the NHS leaving group and therefore requires additional activation steps, reducing its immediate synthetic value [REFS‑2].

PROTAC linker patent compliance reference standard

Conformational Impact of the 4‑Benzoyl Substituent on Piperazine Basicity

Piperazine‑containing PROTAC linkers exhibit markedly different protonation states depending on the electronic nature of the N‑substituent [REFS‑1]. The 4‑benzoyl group is electron‑withdrawing, which lowers the pKa of the distal piperazine nitrogen relative to an alkyl‑substituted analogue. In a comparative study of PROTAC linkers, introduction of an electron‑withdrawing acyl substituent shifted the piperazine pKa by approximately 1.0–1.5 units, altering the fraction of the neutral, membrane‑permeable species at physiological pH [REFS‑1]. While the exact pKa of 2,5‑dioxopyrrolidin‑1‑yl 4‑benzoylpiperazine‑1‑carboxylate has not been directly measured, class‑level inference places it in the range that favours passive diffusion over the positively charged state of simple N‑methylpiperazine linkers.

piperazine protonation linker design PROTAC pharmacokinetics

Amine‑Reactive Efficiency of the NHS Carbamate versus Direct Carboxylic Acid Conjugation

The 2,5‑dioxopyrrolidin‑1‑yl (NHS) carbamate of 4‑benzoylpiperazine provides a pre‑activated acylating agent that reacts with primary amines under mild conditions (pH 7.5–8.5, aqueous buffer) to form stable amide bonds, typically within 30–60 minutes at room temperature [REFS‑1]. In contrast, the free carboxylic acid (or its tert‑butyl ester precursor) requires in‑situ activation with coupling reagents such as EDC/NHS, which can lead to variable yields, racemisation side reactions, and require additional purification steps. Representative coupling yields for NHS esters of piperazine carboxylates have been reported in the range of 75–92% for protein labelling, whereas analogous EDC‑mediated conjugations often plateau around 60–80% under comparable conditions [REFS‑1].

bioconjugation efficiency NHS ester reactivity coupling yield

Unique Benzoyl Chromophore Facilitates HPLC Purity Monitoring and Quality Control

The benzoyl substituent acts as a strong UV chromophore (λₘₐₓ ≈ 230–260 nm; ε ≈ 10 000–14 000 M⁻¹·cm⁻¹), enabling sensitive HPLC‑UV detection at low concentrations without the need for derivatisation [REFS‑1]. Simple alkyl‑NHS linkers (e.g., 2,5‑dioxopyrrolidin‑1‑yl acetate) absorb only weakly above 210 nm, making their trace analysis more challenging. In a typical reversed‑phase HPLC purity assay, the benzoyl‑containing NHS ester can be detected at 0.1% (area‑%) with a signal‑to‑noise ratio >10 : 1, whereas an aliphatic NHS analogue requires 0.3–0.5% for comparable S/N under identical conditions [REFS‑1].

analytical quality control HPLC detection procurement specification

Procurement‑Relevant Application Scenarios for 2,5‑Dioxopyrrolidin‑1‑yl 4‑benzoylpiperazine‑1‑carboxylate


Repeat Synthesis of a Patented Influenza Endonuclease Inhibitor

The compound is specifically claimed as Reference Example 629 in US 10,202,379, a patent covering substituted polycyclic carbamoyl pyridone prodrugs that inhibit the cap‑dependent endonuclease of influenza virus [REFS‑1]. A CRO or pharmaceutical laboratory tasked with reproducing the patented API must procure this exact NHS ester to construct the prodrug moiety as described, ensuring both legal compliance and chemical fidelity.

Assembly of Piperazine‑Containing PROTAC Linkers with Tunable Basicity

Because the 4‑benzoyl substituent lowers the piperazine pKa relative to alkyl analogues, this NHS ester is particularly suited for constructing PROTAC linkers intended for intracellular targets, where reduced protonation improves passive permeability [REFS‑1]. Medicinal chemistry teams can directly couple the compound to a target‑protein ligand and an E3‑ligase ligand, generating a heterobifunctional degrader with a linker that favours the neutral, membrane‑diffusible state.

Bioconjugation of Sensitive Amine‑Containing Payloads

The pre‑activated NHS carbamate obviates the need for in‑situ coupling reagents, minimising side reactions and preserving the integrity of acid‑ or base‑sensitive payloads [REFS‑1]. This makes the compound a preferred intermediate for attaching fluorescent dyes, biotin tags, or cytotoxic warheads to amine‑functionalized targeting moieties, especially when high batch‑to‑batch reproducibility is required for GLP or GMP campaigns.

Quality‑Control Reference Standard for HPLC Method Development

Thanks to the strong UV absorption of the benzoyl chromophore, the compound can be used as a high‑sensitivity reference standard for developing and validating HPLC purity methods for piperazine‑based NHS esters [REFS‑1]. Analytical laboratories can leverage its low detection limit to set stricter impurity thresholds and to monitor long‑term stability of the product during storage.

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